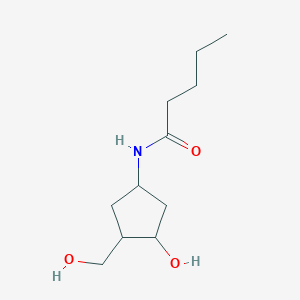

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide is a cyclopentane-derived amide featuring hydroxyl and hydroxymethyl substituents at positions 3 and 4 of the cyclopentyl ring, respectively, with a pentanamide chain extending from the nitrogen atom. The hydroxyl and hydroxymethyl groups likely enhance hydrophilicity and hydrogen-bonding capacity, which could improve solubility and target binding compared to more lipophilic analogs .

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h8-10,13-14H,2-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGTNVKRVJOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CC(C(C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide typically involves the reaction of cyclopentyl derivatives with appropriate reagents to introduce the hydroxy and hydroxymethyl groups. One common method involves the use of cyclopentylamine as a starting material, which undergoes a series of reactions including hydroxylation and formylation to yield the desired compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield cyclopentanone derivatives, while reduction of the amide group may produce cyclopentylamines.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The amide linkage provides stability and specificity in binding to target molecules.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

- Structure : Substituted phenyl ring (4-methoxy) instead of cyclopentyl.

- Activity : Demonstrated anthelmintic activity against Toxocara canis comparable to albendazole but with significantly reduced cytotoxicity (IC₅₀ >100 μM in SH-SY5Y and Vero cells vs. albendazole’s IC₅₀ ~10 μM) .

- Pharmacokinetics : Superior drug-likeness profile with predicted high intestinal absorption and blood-brain barrier penetration .

N4-Valeroylsulfamerazine (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)

- Structure : Sulfonamide-linked pyrimidine core with a pentanamide chain.

- Activity : Antitubercular agent targeting mycobacterial sulfonamide pathways.

- Key Difference : The sulfonamide group introduces target specificity for bacterial enzymes, unlike the cyclopentyl-hydroxymethyl group, which may interact with eukaryotic proteins.

8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c)

- Structure : Dithiolan-containing octanamide with stereospecific hydroxy/hydroxymethyl substituents.

- Activity : Synthetic intermediate for lipophilic antioxidants or enzyme inhibitors.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Structure : Dioxoisoindolin and sulfamoyl groups attached to pentanamide.

- Activity : Antifungal or anticancer candidate (based on structural analogs).

- Physicochemical Properties : Molecular weight 493.53 g/mol, moderate solubility (58.59% predicted) .

Structural and Pharmacological Data Table

Key Observations

Hydrophilicity vs. Lipophilicity : The cyclopentyl-hydroxymethyl group in N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide likely improves aqueous solubility compared to methoxyphenyl or dithiolan derivatives, which prioritize membrane permeability .

Toxicity Profile : Hydroxyl groups may reduce cytotoxicity, as seen in N-(4-methoxyphenyl)pentanamide, where polar substituents mitigated cellular damage .

Stereochemical Complexity : The stereoselective synthesis of similar compounds (e.g., ’s piperidone derivatives) suggests that the configuration of hydroxyl/hydroxymethyl groups could critically influence target binding and metabolic stability .

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide

- CAS Number : 1421462-09-0

This compound features a cyclopentyl ring with hydroxymethyl and hydroxy substituents, contributing to its biological interactions.

The biological activity of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl groups may enhance hydrogen bonding with target proteins, facilitating binding and modulation of their activity.

Biological Activity

Research indicates that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, potentially through disruption of cell wall synthesis.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

- Cytotoxic Effects : In cancer cell lines, it demonstrated cytotoxicity, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Detailed Findings

- Antimicrobial Activity : In a study evaluating various compounds for antibacterial properties, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide was found to significantly inhibit the growth of Escherichia coli at concentrations as low as 25 µM. This suggests a mechanism involving interference with bacterial cell wall integrity.

- Anti-inflammatory Effects : Research conducted by Pendergrass et al. demonstrated that this compound could reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 50 µM, indicating its potential for treating inflammatory conditions .

- Cytotoxicity in Cancer Cells : A study published in the Journal of Medicinal Chemistry highlighted that the compound exhibited IC50 values ranging from 15 to 30 µM against various cancer cell lines, suggesting it induces apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.